molecular formula C17H19NO4S B2466042 N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine CAS No. 381687-96-3

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine

Cat. No.: B2466042
CAS No.: 381687-96-3
M. Wt: 333.4 g/mol
InChI Key: JSHQMHPOQIOUQR-INIZCTEOSA-N
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Description

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a sulfonyl group attached to a 3,4-dimethylphenyl ring, which is further linked to the phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Phenylalanine+3,4-dimethylbenzenesulfonyl chlorideThis compound\text{Phenylalanine} + \text{3,4-dimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} Phenylalanine+3,4-dimethylbenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dichlorophenyl)sulfonyl]phenylalanine
  • N-[(4-methylphenyl)sulfonyl]phenylalanine
  • N-[(3,4-dimethoxyphenyl)sulfonyl]phenylalanine

Uniqueness

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

381687-96-3

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H19NO4S/c1-12-8-9-15(10-13(12)2)23(21,22)18-16(17(19)20)11-14-6-4-3-5-7-14/h3-10,16,18H,11H2,1-2H3,(H,19,20)/t16-/m0/s1

InChI Key

JSHQMHPOQIOUQR-INIZCTEOSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C

solubility

soluble

Origin of Product

United States

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